molecular formula C7H6Cl2Zn B13388632 1-chloro-4-methanidylbenzene;chlorozinc(1+)

1-chloro-4-methanidylbenzene;chlorozinc(1+)

Cat. No.: B13388632
M. Wt: 226.4 g/mol
InChI Key: GIUOJMHOGPURPS-UHFFFAOYSA-M
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Description

1-chloro-4-methanidylbenzene;chlorozinc(1+) is an organozinc compound with the chemical formula C7H6Cl2Zn. This compound is a derivative of benzene, where a chlorine atom is attached to the benzene ring at the first position, and a methanidyl group is attached at the fourth position. The zinc ion is coordinated with the chlorine atom, forming a chlorozinc complex. This compound is used in various organic synthesis reactions due to its reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-chloro-4-methanidylbenzene;chlorozinc(1+) can be synthesized through the reaction of 1-chloro-4-methanidylbenzene with zinc chloride in the presence of a suitable solvent such as tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions include:

  • Temperature: Room temperature to 50°C
  • Reaction time: 1-2 hours
  • Inert atmosphere: Nitrogen or argon gas

Industrial Production Methods

In an industrial setting, the production of 1-chloro-4-methanidylbenzene;chlorozinc(1+) involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The process includes:

  • Use of high-purity reagents to minimize impurities
  • Continuous monitoring of reaction parameters such as temperature, pressure, and concentration
  • Implementation of safety measures to handle reactive intermediates and by-products

Chemical Reactions Analysis

Types of Reactions

1-chloro-4-methanidylbenzene;chlorozinc(1+) undergoes various types of chemical reactions, including:

    Substitution reactions: The chlorine atom can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Coupling reactions: The compound can participate in cross-coupling reactions with aryl or alkyl halides to form new carbon-carbon bonds.

    Oxidation reactions: The methanidyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution reactions: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are used under basic conditions.

    Coupling reactions: Palladium or nickel catalysts are commonly used in the presence of ligands such as triphenylphosphine.

    Oxidation reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or neutral conditions.

Major Products Formed

    Substitution reactions: Products include 1-hydroxy-4-methanidylbenzene, 1-alkoxy-4-methanidylbenzene, or 1-amino-4-methanidylbenzene.

    Coupling reactions: Products include biaryl compounds or alkyl-substituted benzene derivatives.

    Oxidation reactions: Products include 1-chloro-4-formylbenzene or 1-chloro-4-carboxybenzene.

Scientific Research Applications

1-chloro-4-methanidylbenzene;chlorozinc(1+) has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis for the formation of carbon-carbon bonds, particularly in the synthesis of complex aromatic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving organozinc compounds and their interactions with biological molecules.

    Medicine: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science for the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 1-chloro-4-methanidylbenzene;chlorozinc(1+) involves the formation of reactive intermediates that facilitate the formation of new carbon-carbon bonds. The zinc ion coordinates with the chlorine atom, stabilizing the intermediate and enhancing its reactivity. The molecular targets and pathways involved include:

    Coordination with nucleophiles: The zinc ion acts as a Lewis acid, coordinating with nucleophiles and facilitating their attack on the electrophilic carbon atom.

    Formation of organozinc intermediates: The compound forms organozinc intermediates that can undergo further reactions to form new products.

Comparison with Similar Compounds

1-chloro-4-methanidylbenzene;chlorozinc(1+) can be compared with other similar compounds such as:

    1-chloro-2-methanidylbenzene;chlorozinc(1+): Similar structure but with the methanidyl group at the second position. It exhibits similar reactivity but different regioselectivity in reactions.

    1-chloro-4-methylbenzene: Lacks the zinc ion, making it less reactive in coupling reactions but still useful in substitution and oxidation reactions.

    4-chlorotoluene: Similar to 1-chloro-4-methylbenzene but with a different naming convention. It is used in similar applications but without the enhanced reactivity provided by the zinc ion.

The uniqueness of 1-chloro-4-methanidylbenzene;chlorozinc(1+) lies in its ability to form stable organozinc intermediates, making it highly valuable in organic synthesis and industrial applications.

Properties

Molecular Formula

C7H6Cl2Zn

Molecular Weight

226.4 g/mol

IUPAC Name

1-chloro-4-methanidylbenzene;chlorozinc(1+)

InChI

InChI=1S/C7H6Cl.ClH.Zn/c1-6-2-4-7(8)5-3-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1

InChI Key

GIUOJMHOGPURPS-UHFFFAOYSA-M

Canonical SMILES

[CH2-]C1=CC=C(C=C1)Cl.Cl[Zn+]

Origin of Product

United States

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